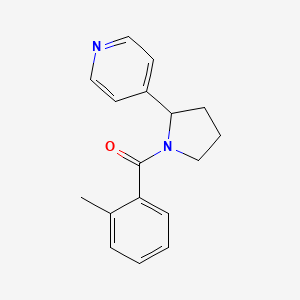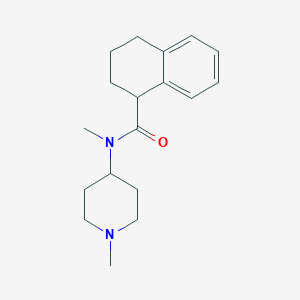![molecular formula C16H16FNO3 B7494147 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone, also known as FMFMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in inflammation, pain perception, and cancer cell growth. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and inhibit cancer cell growth. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has some limitations, including its low solubility in water and limited availability.
Direcciones Futuras
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has significant potential for future research. Some of the future directions for [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone include:
1. Investigating the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a therapeutic agent for various inflammatory and pain-related disorders.
2. Studying the mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone to gain a better understanding of its therapeutic properties.
3. Developing novel [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone derivatives with improved solubility and bioavailability.
4. Investigating the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Studying the potential of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone as a chemopreventive agent for various types of cancer.
In conclusion, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is a chemical compound with significant potential for scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, and has been studied for its potential use in the treatment of neurological disorders. Future research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone could lead to the development of novel therapeutic agents for various diseases and disorders.
Métodos De Síntesis
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone is synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 4-fluoroaniline, followed by the formation of an amide intermediate and subsequent reaction with morpholine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11-14(6-8-20-11)16(19)18-7-9-21-15(10-18)12-2-4-13(17)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKQYMOZGVQBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

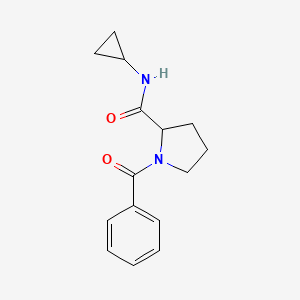
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
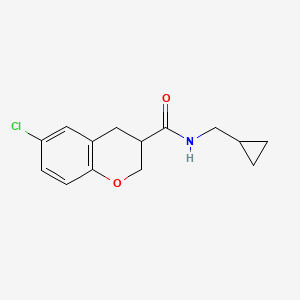
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
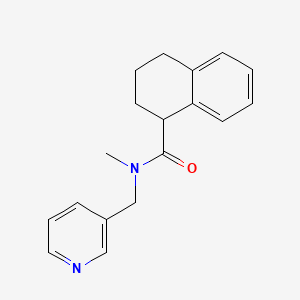
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
